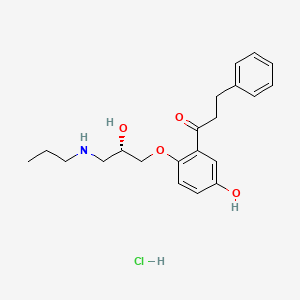

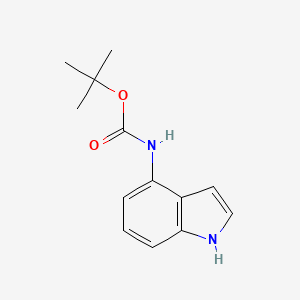

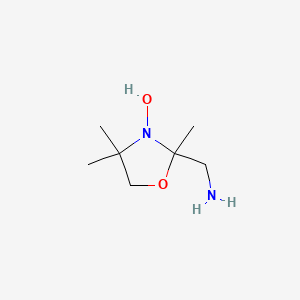

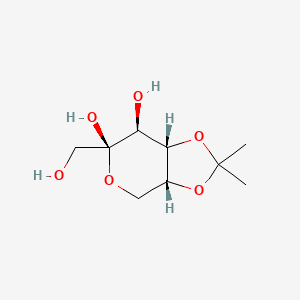

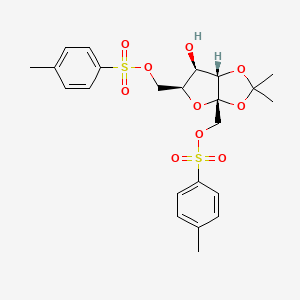

(R)-Modafinil-d10 Carboxylate

货号 B565443

CAS 编号:

1217853-95-6

分子量: 284.395

InChI 键: QARQPIWTMBRJFX-PKABRSRBSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carboxylates are the conjugate base of a carboxylic acid . They are ions with negative charge and can be formed by deprotonation of carboxylic acids . Carboxylate salts and esters have the general formulas M(RCOO)n and RCOOR’ respectively, where M is a metal, n is 1 or 2, and R and R’ are organic groups .

Synthesis Analysis

Carboxylate ions can be formed by deprotonation of carboxylic acids . Such acids typically have pKa of less than 5, meaning that they can be deprotonated by many bases, such as sodium hydroxide or sodium bicarbonate . Carboxylic acid salts with a hydrogen atom in the alpha position next to the carboxylate group can be converted to dianions with strong bases like lithium diisopropylamide .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia) the resulting salts have pronounced ionic character and are usually soluble in water . Carboxylic acid salts with a hydrogen atom in the alpha position next to the carboxylate group can be converted to dianions with strong bases like lithium diisopropylamide .Physical And Chemical Properties Analysis

Carboxylic acids and salts having alkyl chains longer than six carbons exhibit unusual behavior in water due to the presence of both hydrophilic (CO2) and hydrophobic (alkyl) regions in the same molecule . Depending on the nature of the hydrophilic portion these compounds may form monolayers on the water surface or sphere-like clusters, called micelles, in solution .未来方向

属性

CAS 编号 |

1217853-95-6 |

|---|---|

产品名称 |

(R)-Modafinil-d10 Carboxylate |

分子式 |

C15H14O3S |

分子量 |

284.395 |

IUPAC 名称 |

2-[(R)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |

InChI 键 |

QARQPIWTMBRJFX-PKABRSRBSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |

同义词 |

2-[(R)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; _x000B_(R)-(-)-Modafinil Acid-d10; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

(S)-5-Hydroxy Propafenone Hydrochloride

158080-71-8

4-Epitetracycline hydrochloride

23313-80-6

Hydroxyritonavir

176655-56-4